7-Nitroindole-3-carboxyaldehyde

Vue d'ensemble

Description

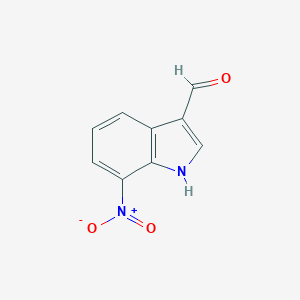

7-Nitroindole-3-carboxyaldehyde is a chemical compound with the molecular formula C9H6N2O3 and a molecular weight of 190.16 g/mol . This compound has garnered interest in various fields of research due to its unique physical and chemical properties. It is characterized by the presence of a nitro group at the 7th position and an aldehyde group at the 3rd position on the indole ring.

Méthodes De Préparation

The preparation of 7-Nitroindole-3-carboxyaldehyde typically involves a nitration reaction. The specific process includes the reaction of indole-3-carboxaldehyde with nitric acid to generate this compound . This method is commonly used in laboratory settings for the synthesis of this compound.

Analyse Des Réactions Chimiques

7-Nitroindole-3-carboxyaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The compound can participate in electrophilic substitution reactions due to the electron-withdrawing nature of the nitro group.

Common reagents and conditions used in these reactions include titanium(III) chloride for reduction and various oxidizing agents for oxidation . Major products formed from these reactions include 7-aminoindole-3-carboxyaldehyde and 7-nitroindole-3-carboxylic acid.

Applications De Recherche Scientifique

Synthetic Organic Chemistry

7-Nitroindole-3-carboxaldehyde serves as a crucial building block for synthesizing various nitrogen-containing heterocycles. These heterocycles are essential in developing pharmaceuticals and agrochemicals. The compound's reactivity allows for the formation of complex molecules through multiple synthetic pathways, including:

- Formation of Indole Derivatives: It acts as a precursor for various indole derivatives, which are important in drug discovery and development .

- Synthesis of Heterocyclic Compounds: The compound is utilized in synthesizing spirocyclic indoles, which have demonstrated promising antitumor activity.

Biochemical Research

In biochemical research, 7-nitroindole-3-carboxaldehyde is employed as a reagent in various assays. Its applications include:

- Enzyme Activity Studies: It aids in studying enzyme activities and molecular interactions, contributing to a better understanding of biochemical pathways .

- Fluorescent Probes: The compound's properties make it suitable for creating fluorescent probes used in biological imaging, allowing researchers to visualize cellular processes in real-time .

Drug Development

Research into 7-nitroindole-3-carboxaldehyde has revealed its potential therapeutic effects, particularly in neuropharmacology. Key areas of exploration include:

- Anticancer Activity: Studies have shown that derivatives of this compound exhibit antiproliferative activity against various cancer cell lines, suggesting its potential as an anticancer agent.

- Neurotransmitter System Influence: The compound may influence neurotransmitter systems, making it a candidate for further research in neuropharmacological applications .

Material Science

In material science, 7-nitroindole-3-carboxaldehyde is utilized to develop advanced materials with specific optical or electronic properties. Applications include:

- Polymer Formulation: It contributes to the synthesis of polymers and coatings that require enhanced properties for industrial applications .

- Dyes and Pigments: The compound's chromophoric properties make it valuable in synthesizing dyes and pigments used in various industries.

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 7-Nitroindole-3-carboxyaldehyde involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects . The aldehyde group can form Schiff bases with amines, facilitating various biochemical reactions .

Comparaison Avec Des Composés Similaires

7-Nitroindole-3-carboxyaldehyde can be compared with other indole derivatives such as indole-3-carboxaldehyde and 7-nitroindazole. While indole-3-carboxaldehyde lacks the nitro group, 7-nitroindazole has a similar nitro group but lacks the aldehyde group. The presence of both functional groups in this compound makes it unique and versatile for various applications .

Similar compounds include:

- Indole-3-carboxaldehyde

- 7-Nitroindazole

- Indole-3-acetic acid

These compounds share structural similarities but differ in their functional groups and reactivity, highlighting the uniqueness of this compound .

Activité Biologique

7-Nitroindole-3-carboxaldehyde (7-NICA) is a compound of significant interest in medicinal chemistry, particularly due to its unique structural features and potential biological activities. This article delves into the biological activity of 7-NICA, summarizing key research findings, synthesizing relevant data, and presenting case studies that highlight its pharmacological potential.

Chemical Structure and Properties

7-NICA is characterized by the presence of both a nitro group (-NO₂) at the 7-position and an aldehyde group (-CHO) at the 3-position of the indole ring. These functional groups contribute to its reactivity and biological properties, making it a valuable compound in organic synthesis and medicinal applications.

Antitumor Activity

Research has indicated that derivatives of 7-NICA exhibit promising antitumor activity. A study published in the European Journal of Medicinal Chemistry explored various derivatives of 7-NICA against several cancer cell lines. The findings demonstrated that certain derivatives showed significant antiproliferative effects, suggesting their potential as anticancer agents.

Antioxidant Properties

Another important aspect of 7-NICA is its antioxidant activity. A study focused on indole-3-carboxaldehyde analogues, including 7-NICA, evaluated their ability to scavenge free radicals. The results indicated varying degrees of antioxidant activity among the compounds tested, with some showing superior activity compared to standard antioxidants like butylated hydroxyanisole (BHA) .

While specific mechanisms of action for 7-NICA remain under investigation, it is hypothesized that the nitro group may enhance interactions with biological targets, influencing factors such as absorption and metabolism. Interaction studies have highlighted its binding affinity with various proteins, which is crucial for understanding its therapeutic potential.

Synthesis and Derivatives

The synthesis of 7-NICA typically involves several steps, including the reaction of indole derivatives with appropriate reagents to introduce the nitro and aldehyde groups. The versatility of 7-NICA allows for the generation of numerous derivatives that can be screened for enhanced biological activities.

Case Studies

- Antiproliferative Activity : In a study assessing the antiproliferative effects of various indole derivatives, compounds derived from 7-NICA were tested against human cancer cell lines. The results showed that certain derivatives inhibited cell growth significantly more than others, indicating their potential as lead compounds in cancer therapy.

- Antioxidant Evaluation : A comparative study evaluated the antioxidant properties of 7-NICA and its analogues using DPPH radical scavenging assays. The IC50 values were calculated to assess their effectiveness in inhibiting free radical formation. Notably, some derivatives exhibited lower IC50 values than BHA, highlighting their potential as effective antioxidants .

Summary Table: Biological Activities of 7-NICA Derivatives

| Derivative | Activity Type | IC50 Value (µM) | Notes |

|---|---|---|---|

| 7-Nitroindole-3-carboxaldehyde | Antitumor | Varies by derivative | Significant antiproliferative effects observed |

| 7-NICA Derivative A | Antioxidant | <20 | Superior activity compared to BHA |

| 7-NICA Derivative B | Antimicrobial | >100 | Moderate activity against selected pathogens |

Propriétés

IUPAC Name |

7-nitro-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-5-6-4-10-9-7(6)2-1-3-8(9)11(13)14/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADGKBVRTGVODMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])NC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376211 | |

| Record name | 7-Nitroindole-3-carboxyaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10553-14-7 | |

| Record name | 7-Nitro-1H-indole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10553-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Nitroindole-3-carboxyaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.